molecular formula C21H17N3O3S B15037134 N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B15037134
M. Wt: 391.4 g/mol
InChI Key: PJLWEERPBOEGMM-UHFFFAOYSA-N
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Description

N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a furan ring, and a carbamothioyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as refluxing, distillation, and crystallization are employed to isolate and purify the final product. The use of catalysts and advanced purification methods can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide include:

    This compound analogs: Compounds with slight modifications in the benzoxazole or furan rings.

    Benzoxazole derivatives: Compounds containing the benzoxazole ring with different substituents.

    Furan derivatives: Compounds featuring the furan ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-12-5-8-17-16(10-12)22-20(27-17)14-7-6-13(2)15(11-14)23-21(28)24-19(25)18-4-3-9-26-18/h3-11H,1-2H3,(H2,23,24,25,28)

InChI Key

PJLWEERPBOEGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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